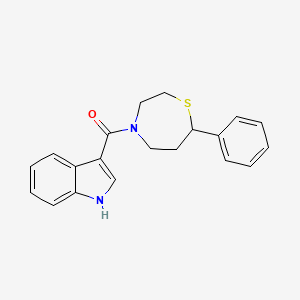

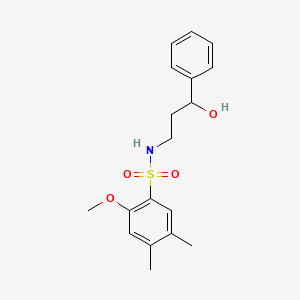

(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

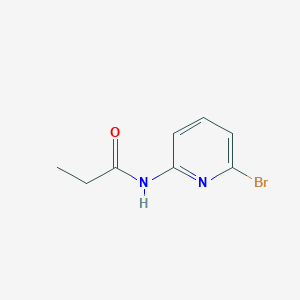

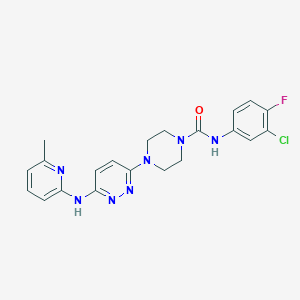

(1H-indol-3-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone, also known as ITM, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ITM belongs to the class of thiazepine derivatives, which have been found to possess a wide range of biological activities, including anticonvulsant, antidepressant, and anxiolytic effects.

Aplicaciones Científicas De Investigación

- Researchers have developed a one-pot greener methodology for synthesizing 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives using this compound. The reaction involves arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in acetonitrile with sulfamic acid as a catalyst. Notably, three new bonds form (2 C-C and 1 C-N) during this process .

- Indole derivatives are well-known for their diverse biological and pharmacological properties. The compound’s indole moiety places it in a significant position in pharmaceutical and organic chemistry .

- Quinone moieties , especially nitrogen-containing fused heterocyclic quinones, play a structural role in natural and synthetic compounds. They exhibit various biological applications, including cytotoxic activity against human tumor cell lines .

- Benzo[f]indole-4,9-dione derivatives have gained attention due to their remarkable biological activities. These include antibacterial, anti-inflammatory, antibiotic, cytotoxic, anticancer, and antiviral properties .

- Researchers have synthesized novel compounds containing both indole and quinone moieties, evaluating their cytotoxic effects on cancer cells. The results indicate dose-dependent cytotoxic activities .

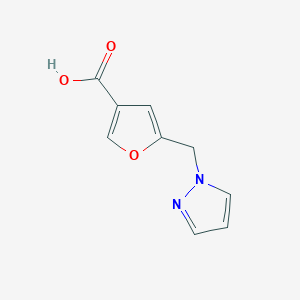

- A derivative called (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one was investigated for its in vitro antitubercular activity. It was tested against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) strains .

Multicomponent Synthesis and Derivatives

Biological and Pharmacological Properties

Anticancer Potential

Antitubercular Activity

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making indole derivatives valuable for treatment development .

Mode of Action

For instance, some indole derivatives have shown antiviral activity by inhibiting viral replication

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects

Propiedades

IUPAC Name |

1H-indol-3-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c23-20(17-14-21-18-9-5-4-8-16(17)18)22-11-10-19(24-13-12-22)15-6-2-1-3-7-15/h1-9,14,19,21H,10-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCLIZARLNJFOSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)

![2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365366.png)

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2365367.png)

![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)